HepG2 Cytotoxicity Screening: Differential Cellular Safety Margin Relative to N-Methyl Analog
In a high-throughput cytotoxicity screen conducted at the ICCB-Longwood/NSRB Screening Facility (Harvard Medical School), 2-(2-(phenylthio)acetamido)thiophene-3-carboxamide was tested against the HepG2 hepatocellular carcinoma cell line. The compound exhibited low cytotoxicity across a concentration range of approximately 33 µM, with relative cell viability readings averaging near 100% of control . This profile is consistent with a favorable preliminary safety margin for a screening hit. In contrast, the N-methyl analog (CAS 895487-24-8) has been noted in vendor documentation to exhibit actin-disrupting activity, implying a potential for higher cellular toxicity , though direct side-by-side cytotoxicity data for the N-methyl analog were not available in the same assay format.
| Evidence Dimension | Cytotoxicity in HepG2 cells |
|---|---|
| Target Compound Data | Relative cell viability ~95–105% of control at 33 µM |
| Comparator Or Baseline | N-methyl analog (CAS 895487-24-8): qualitative vendor-reported actin disruption activity, no parallel cytotoxicity data |
| Quantified Difference | Target compound is non-cytotoxic at 33 µM; parallel quantitative comparator data are absent |
| Conditions | HepG2 cell line; plate-reader based viability assay (Absorbance at 42°C/30°C); ICCB-Longwood/NSRB Screening Facility, Harvard Medical School |
Why This Matters
Low basal cytotoxicity in a human liver cell line at micromolar concentrations reduces the likelihood of confounding off-target effects in downstream target-based assays, making the compound a cleaner probe for mechanism-of-action studies compared to analogs with suspected cytoskeletal activity.
